molecular formula C6H9NO B12967084 4-Methyl-1,2,5,6-tetrahydropyridin-2-one

4-Methyl-1,2,5,6-tetrahydropyridin-2-one

Cat. No.: B12967084
M. Wt: 111.14 g/mol
InChI Key: XVCSXURKBRBMDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-1,2,5,6-tetrahydropyridin-2-one is a chemical compound belonging to the tetrahydropyridine (THP) class, a nitrogen-containing heterocyclic moiety of significant interest in medicinal and organic chemistry . The tetrahydropyridine scaffold is present in distinct structural isomers and has been identified in both natural products and synthetic pharmaceutical agents . This structure serves as a key intermediate and core building block in the research and development of novel bioactive molecules. Tetrahydropyridine derivatives are frequently explored for their diverse pharmacological properties, which can include anti-inflammatory, antioxidant, antimicrobial, and anticancer activities, largely determined by the specific substituents on the THP ring system . As a versatile synthetic precursor, this compound can be utilized in various synthetic transformations, including one-pot syntheses and cyclization reactions, to access more complex, highly substituted THP derivatives . Researchers value this scaffold for its non-planar ring with sp3 carbon atoms, which can introduce chirality into molecules, making the absolute and relative configuration of substituents pivotal for rendering specific biological properties . This product is intended for research purposes as a chemical reference standard and synthetic intermediate. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

IUPAC Name

4-methyl-2,3-dihydro-1H-pyridin-6-one

InChI

InChI=1S/C6H9NO/c1-5-2-3-7-6(8)4-5/h4H,2-3H2,1H3,(H,7,8)

InChI Key

XVCSXURKBRBMDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NCC1

Origin of Product

United States

Synthetic Methodologies for 4 Methyl 1,2,5,6 Tetrahydropyridin 2 One and Its Analogs

Classical and Contemporary Synthetic Routes to Pyridin-2-ones

The construction of the pyridin-2-one scaffold can be achieved through several established and modern synthetic approaches. These routes often involve the formation of the heterocyclic ring through carbon-carbon and carbon-nitrogen bond formations, utilizing a variety of starting materials and reaction conditions.

One-Pot Multicomponent Reaction Approaches

One-pot multicomponent reactions (MCRs) have emerged as powerful tools for the efficient synthesis of complex molecules like pyridin-2-ones from simple and readily available starting materials in a single step. These reactions are characterized by their high atom economy, operational simplicity, and the ability to generate molecular diversity.

A widely employed strategy for the synthesis of pyridin-2-one derivatives involves the condensation of several components in a single reaction vessel. A classic example is the reaction involving ethyl cyanoacetate, a primary amine, and a beta-ketoester. For instance, the one-pot, four-component condensation of ethyl cyanoacetate, ketones, aldehydes, and ammonium (B1175870) acetate (B1210297) under mild conditions provides a versatile route to 3-cyano-2-pyridones. This method allows for the rapid assembly of the pyridone core from readily available materials.

Another example is the synthesis of dihydropyrimidinones through a Biginelli-type condensation involving ethyl cyanoacetate, an aldehyde, and urea (B33335) or thiourea. rsc.org While this leads to a dihydropyrimidinone, the underlying principles of multicomponent condensation are similar. The reaction of ethyl acetoacetate (B1235776) with formaldehyde (B43269) and primary amines has also been shown to produce hexahydropyrimidine (B1621009) derivatives. nih.gov

Table 1: Examples of One-Pot Condensation Reactions for Pyridin-2-one Analogs

Reactant 1 Reactant 2 Reactant 3 Catalyst/Conditions Product Yield (%) Reference
Ketone Malononitrile Ethyl cyanoacetate, Hydrazine hydrate Piperidine (B6355638), Ultrasound 1,6-diamino-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile derivatives Excellent nih.gov
Benzaldehyde derivatives Urea/Thiourea Ethyl cyanoacetate H3BO3, H2C2O4, or TMSCl, Acetonitrile, Reflux Ethyl 4-amino-2-hydroxy/mercapto-6-arylpyrimidine-5-carboxylate derivatives High rsc.org
Aromatic Aldehydes Malononitrile Ethyl cyanoacetate, Cyanoacetamide, Cyanoacetohydrazide Piperidine, Water/Ethanol N-amino-3-cyano-2-pyridone derivatives Good to Excellent nih.gov
Ethyl acetoacetate Formaldehyde Primary amines Methanol, 65°C Hexahydropyrimidine derivatives up to 92% nih.gov
2-Aminobenzaldehyde 2-Cyano-N-(prop-2-ynyl)acetamide - Sodium hydroxide (B78521) 2-amino-N-(prop-1-ynyl)quinoline-3-carboxamide High nih.gov

Multicomponent annulation reactions represent another efficient approach to construct the tetrahydropyridin-2-one ring system. These strategies involve the formation of multiple bonds in a cascade process, leading to the cyclic product. For instance, a planar chiral phosphine-phenol catalyst has been used in the (3+2) annulation reaction of ethyl 2,3-butadienoate with 3-methyleneindolin-2-ones to produce spirooxindoles containing a cyclopentene (B43876) ring. orgsyn.org While not directly forming a pyridinone, this demonstrates the principle of annulation in building complex heterocycles.

A metal-free, tandem [3+3] annulation-oxidation sequence of α,β-unsaturated ketones and benzamidine (B55565) in the presence of triethylamine (B128534) has been developed for the synthesis of trisubstituted pyrimidines. researchgate.net This highlights an annulation approach to a related heterocyclic system.

Table 2: Examples of Multicomponent Annulation Strategies for Heterocyclic Analogs

Reactant 1 Reactant 2 Catalyst/Conditions Product Type Yield (%) Reference
Ethyl 2,3-butadienoate 3-Methyleneindolin-2-ones Planar chiral phosphine–phenol catalyst 2,5-disubstituted cyclopentene-fused C3-spirooxindoles High orgsyn.org
α,β-Unsaturated ketones Benzamidine Triethylamine 2,4,6-Trisubstituted pyrimidines Good to Excellent researchgate.net
Cyclic enaminones Primary aromatic amines, CO2 Cs2CO3, ZnI2 Fused-tetrahydropyrimidines Good rsc.org

Cyclocondensation and Intramolecular Cyclization Reactions

Cyclocondensation and intramolecular cyclization are fundamental strategies for the synthesis of cyclic structures, including tetrahydropyridin-2-ones. These reactions involve the formation of a ring from one or more molecules through the elimination of a small molecule, such as water or an alcohol.

A new method for the synthesis of polycyclic guanidines involves the cyclocondensation of an N-amidinyliminium ion with various partners, including β-dicarbonyl compounds. nih.gov The cinchona alkaloid-catalyzed [4+2] cyclocondensation of α,β-unsaturated acyl chlorides with imines has been developed to afford substituted dihydropyridinones, which can be subsequently reduced to tetrahydropyridinones and piperidines. rsc.org

Intramolecular cyclization of β-amino and β-ammonio radicals has been explored as a synthetic route to 1-azabicyclo[3.2.1]octane systems, which contain a tetrahydropyridine (B1245486) ring. nih.gov For example, the treatment of 1-(2-bromoethyl)-4-carbethoxy-1-methyl-1,2,5,6-tetrahydropyridinium bromide with tributyltin hydride leads to the corresponding bicyclic product. nih.gov Furthermore, the intramolecular cyclization of enolates of chiral N-(α-methyl-p-methoxybenzyl)-ω-imino-esters provides access to polycyclic β-lactams and cyclic β-amino acid derivatives. nih.gov An efficient method to prepare chiral methyl 1-substituted 6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylates involves the aza-annulation of chiral β-enamino esters with acryloyl chloride. researchgate.net

Table 3: Examples of Cyclocondensation and Intramolecular Cyclization Reactions

Substrate Reagent/Conditions Product Type Yield (%) Reference
α,β-Unsaturated acyl chlorides and Imines Cinchona alkaloid catalyst Dihydropyridinones Good rsc.org
1-(2-Bromoethyl)-4-carbethoxy-1-methyl-1,2,5,6-tetrahydropyridinium bromide Tributyltin hydride 4-Carbethoxy-1-methyl-1-azoniabicyclo[3.2.1]octyl bromide High nih.gov
Chiral N-(α-methyl-p-methoxybenzyl)-ω-imino-esters - Polycyclic β-lactams High dr nih.gov
Chiral β-enamino esters Acryloyl chloride Chiral methyl 1-substituted 6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylates Good researchgate.net

Rearrangement Reactions for Tetrahydropyridin-2-one Formation

Rearrangement reactions provide an alternative and often elegant pathway to synthesize complex molecular architectures from simpler, isomeric precursors.

The rearrangement of 4H-pyran derivatives can be a viable method for the formation of pyridin-2-ones. For instance, the photochemical rearrangement of 2,6-disubstituted-3,5-diphenyl-4H-pyran-4-ones has been shown to yield 3,6-diphenyl-4,5-disubstituted-2H-pyran-2-ones. google.com While this specific example leads to a 2H-pyran-2-one, it illustrates the principle of skeletal rearrangement within this class of heterocycles. The synthesis of 4H-pyran derivatives themselves is often achieved through one-pot multicomponent reactions, for example, from the reaction of aldehydes, malononitrile, and 1,3-dicarbonyl compounds. nih.gov

Table 4: Examples of Rearrangement Reactions

Starting Material Conditions Product Reference
2,6-Disubstituted-3,5-diphenyl-4H-pyran-4-ones Medium-pressure mercury lamp irradiation 3,6-Diphenyl-4,5-disubstituted-2H-pyran-2-ones google.com

Catalytic Synthesis Strategies

Catalysis is central to the modern synthesis of tetrahydropyridin-2-ones, enabling complex transformations under controlled conditions. Both metal-based and metal-free systems have been developed, each offering distinct advantages in terms of reactivity, substrate scope, and operational simplicity.

Transition metals are powerful catalysts for constructing the tetrahydropyridin-2-one ring system and its derivatives through various bond-forming reactions.

Copper-Catalyzed N-Arylation: Copper catalysis provides an efficient and economical route for N-arylation, a key reaction for modifying the nitrogen atom of the pyridinone ring. nih.govnih.gov For instance, copper sulfate (B86663) (CuSO₄·5H₂O) has been effectively used for the N-arylation of amines with aryliodonium ylides in water, offering an environmentally friendly protocol. nih.gov This method is compatible with a range of primary and secondary amines, yielding diarylamines and tertiary amines, respectively. nih.gov The reactions are tolerant of both electron-donating and electron-withdrawing groups on the aryl ring, proceeding in good to excellent yields. nih.govnih.gov

Cobalt(III)-Catalyzed and Related Rh(III) Annulation: Cobalt and rhodium catalysts are particularly effective in C-H activation and annulation reactions to build the pyridone core. While direct Co(III)-catalyzed annulation to form the tetrahydropyridin-2-one ring is less common, related methodologies are well-established. For example, Co(III)-catalyzed C-6 alkenylation of pre-existing 2-pyridones with terminal alkynes proceeds with high regioselectivity under mild conditions. acs.org This reaction is believed to occur via cyclometalation, alkyne insertion, and protodemetalation steps. acs.org Furthermore, cobalt complexes have been developed for the double hydroboration of pyridines to furnish tetrahydropyridine derivatives with high activity and regiocontrol. rsc.orgresearchgate.net This method allows for the direct synthesis of N-heterocyclic allylic boronates from commercially available pyridines. researchgate.net

Closely related Rh(III)-catalyzed C-H activation has been extensively used to synthesize pyridones from acrylamides and alkynes. acs.org The development of rhodium catalysts with modified cyclopentadienyl (B1206354) ligands has significantly improved the regioselectivity of these annulation reactions. acs.org These methods have also been extended to macrocyclization strategies to form complex macrocyclic pyridones. mdpi.com

Gold(I)-Catalyzed Cycloisomerization: Gold(I) catalysts are exceptionally effective in mediating the cycloisomerization of enynes to form carbo- and heterocyclic systems. rsc.orglucp.netresearchgate.netnih.gov This strategy is particularly useful for synthesizing fused-ring systems containing a tetrahydropyridinone core. The reaction typically proceeds through the activation of an alkyne by the π-acidic gold(I) catalyst, followed by nucleophilic attack from a tethered alkene. rsc.org This methodology has been applied to the total synthesis of complex natural products, demonstrating its power in rapidly assembling polycyclic architectures. lucp.netresearchgate.net For example, the Au(I)-catalyzed cycloisomerization of amide-tethered 1,6-enynes can produce bicyclo[3.2.0]hept-6-en-2-ones. nih.gov

Ruthenium(II)-Mediated Domino Reactions: Ruthenium catalysts are versatile tools for domino reactions, particularly those involving olefin metathesis. A notable application is the tandem catalytic ring-closing metathesis (RCM)-isomerization sequence. wikipedia.org In this process, a metathesis-active Ru-carbene catalyst converts N-allyl-N-homoallylamines into cyclic enamides in a single step. wikipedia.org The addition of hydroxide triggers the in-situ transformation of the catalyst into a Ru-hydride species, which then facilitates the isomerization of the double bond to form the thermodynamically stable tetrahydropyridin-2-one structure. wikipedia.org

Table 1: Overview of Transition-Metal-Catalyzed Synthesis Methods

Catalytic MethodMetalTypical PrecursorsKey TransformationReference
N-ArylationCuAmines, Aryliodonium ylidesC-N Bond Formation nih.gov
C-H AlkenylationCo2-Pyridones, Terminal AlkynesC-C Bond Formation acs.org
Double HydroborationCoPyridines, PinacolboraneReduction & Borylation rsc.orgresearchgate.net
C-H AnnulationRhAcrylamides, AlkynesCyclization via C-H Activation acs.org
CycloisomerizationAuEnynesIntramolecular Cyclization lucp.netnih.gov
Domino ReactionRuDi-olefinic aminesRing-Closing Metathesis & Isomerization wikipedia.org

To circumvent the cost and potential toxicity of transition metals, metal-free catalytic systems have been developed. These methods often rely on organocatalysts or simple organic molecules to promote the desired transformations.

A straightforward, one-pot synthesis of tetrahydropyridines can be achieved using acetic acid as both the solvent and catalyst at room temperature. mdpi.com This approach features high atom economy and avoids the need for expensive column chromatography. mdpi.com Organocatalytic cascade reactions represent another powerful metal-free strategy. For instance, a quinine-derived squaramide can catalyze a triple-domino Michael/aza-Henry/cyclization reaction to produce highly functionalized tetrahydropyridines with three contiguous stereocenters in excellent enantiomeric excesses. youtube.com Such organocascade sequences are highly valuable for the stereoselective synthesis of complex heterocyclic structures. Additionally, visible-light photoredox catalysis has enabled the formal [3+2] cycloaddition of 2H-azirines and nitroalkenes for the metal-free synthesis of pyrrole (B145914) derivatives, a strategy with potential applications to related N-heterocycles.

Table 2: Examples of Metal-Free Catalytic Approaches

Catalyst/PromoterReaction TypeKey FeaturesReference
Acetic AcidOne-pot Tandem ReactionActs as both solvent and catalyst; mild conditions. mdpi.com
Quinine-derived SquaramideTriple Domino CascadeAsymmetric synthesis; creates multiple stereocenters. youtube.com
Visible Light PhotoredoxFormal [3+2] CycloadditionMetal-free synthesis of N-heterocycles.

Ionic liquids (ILs) have emerged as green and efficient catalysts and reaction media for the synthesis of heterocyclic compounds. acs.org Their unique properties, such as low vapor pressure, high thermal stability, and recyclability, make them attractive alternatives to conventional volatile organic solvents.

In the context of tetrahydropyridin-2-one synthesis, ILs can act as both the catalyst and solvent. For example, 1-ethyl-3-methyl imidazolium (B1220033) hydrogen sulphate, a Brønsted acid ionic liquid, has been used to catalyze the Biginelli reaction to produce tetrahydroimidazo[1,2-a]pyrimidine derivatives at room temperature with excellent yields and short reaction times. Another approach utilizes a bifunctional C₂-symmetric ionic liquid-supported (S)-proline organocatalyst for the one-pot, five-component synthesis of highly functionalized tetrahydropyridines with outstanding diastereo- and enantioselectivities. The use of ILs often simplifies work-up procedures and allows for the catalyst to be recovered and reused multiple times without a significant loss of activity. mdpi.com

Table 3: Ionic Liquids in Tetrahydropyridinone Synthesis

Ionic Liquid TypeRoleReactionAdvantagesReference
Brønsted Acid ILCatalyst & SolventBiginelli-type reactionRoom temperature, high yield, simple work-up.
(S)-Proline Supported ILOrganocatalystOne-pot, 5-component reactionHigh diastereo- and enantioselectivity, recyclable.
[BMIM][PF6]Promoter/MediumOne-pot Barbier-Prins reactionImproved reaction rates, especially with microwave assistance.

Stereoselective and Regioselective Synthesis of Tetrahydropyridin-2-one Derivatives

Controlling stereochemistry and regiochemistry is critical when synthesizing complex molecules for biological applications. Significant efforts have been dedicated to developing methods that selectively produce a single isomer of a desired tetrahydropyridin-2-one derivative.

Stereoselective syntheses are often achieved through multicomponent reactions that establish multiple stereocenters in a single step. One such approach involves the reaction of aldehydes, cyano-containing C-H acids, esters of 3-oxocarboxylic acid, and ammonium acetate, which can yield polysubstituted 1,4,5,6-tetrahydropyridines with two or three stereogenic centers. The reaction proceeds through a six-step domino sequence, and the stereoselectivity is controlled throughout the process. Asymmetric organocatalysis, as mentioned previously, also provides a powerful tool for creating enantioenriched tetrahydropyridines. youtube.com These methods can generate products with high diastereomeric and enantiomeric ratios. youtube.com

Regioselectivity, or the control of where new bonds form, is equally important. In the synthesis of 3-substituted indole-based 1,2-dihydropyridine derivatives, a one-pot, green, and regioselective approach has been developed using a reusable catalyst in an eco-friendly solvent. The regioselectivity of product formation can be confirmed and rationalized through experimental controls and computational studies like Density Functional Theory (DFT). Similarly, the regioselective synthesis of thiazolo[2,3-a]pyrimidine derivatives has been achieved through a one-pot reaction where optimization of reaction conditions, such as the choice of halide and temperature, favored the formation of a specific regioisomer.

Green Chemistry Principles in Tetrahydropyridin-2-one Synthesis

The principles of green chemistry, which aim to reduce waste and energy consumption, are increasingly influencing synthetic strategies. This is particularly evident in the development of solvent-free reactions and the use of environmentally benign catalysts.

Solvent-free, or neat, reaction conditions are a cornerstone of green synthesis, as they eliminate the environmental impact and cost associated with solvent use and disposal. Many syntheses of tetrahydropyridine and dihydropyrimidinone derivatives have been adapted to run under solvent-free conditions, often with the aid of microwave irradiation to accelerate the reaction. acs.org

For example, an efficient one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones is catalyzed by tin(II) chloride dihydrate under solvent-free conditions and microwave irradiation, providing excellent yields. acs.org The use of reusable, heterogeneous catalysts is another key green strategy. Catalysts like polyaniline-zirconium oxide composites and magnetized nano-walnut shell-supported titanium tetrachloride have been employed for the multicomponent synthesis of tetrahydropyridines. These catalysts are easily separated from the reaction mixture (often with an external magnet for magnetic catalysts) and can be reused for multiple cycles, making the process more economical and sustainable.

Table 4: Green Chemistry Approaches in Synthesis

MethodCatalyst/ConditionKey Green FeatureReference
Solvent-free Biginelli ReactionTin(II) chloride dihydrate / MicrowaveElimination of solvent, energy efficiency. acs.org
Multicomponent SynthesisPolyaniline-zirconium oxideReusable heterogeneous catalyst, high atom economy.
Multicomponent SynthesisMagnetized nano-walnut shell/Ti(IV)Biodegradable support, magnetic recovery, reusability.
One-pot CyclocondensationZrOCl₂·8H₂OMild conditions, evasion of complex workup.

Energy-Efficient Activation Methods (e.g., Infrared Irradiation)

The quest for more sustainable and energy-efficient chemical transformations has led to the exploration of alternative activation methods to conventional heating. Infrared (IR) irradiation has emerged as a promising green technology in organic synthesis, offering advantages such as reduced reaction times, lower energy consumption, and often improved product yields. This section focuses on the application of infrared irradiation in the synthesis of 2-pyridone derivatives, which are structurally related to 4-Methyl-1,2,5,6-tetrahydropyridin-2-one (B6236021).

Research has demonstrated the successful use of infrared irradiation to promote the synthesis of a variety of 4-aryl and (heteroaryl)-3-cyano-5-ethoxycarbonyl-6-methyl-2-pyridones. scielo.org.mx This method is part of a greener approach to the production of these heterocyclic compounds. researchgate.net The synthesis often proceeds through a sequential ring-opening and ring-closing process of precursor molecules, such as 4H-pyrans. scielo.org.mx

In a typical procedure, the reaction is activated using an infrared lamp. For instance, an OSRAM R-20 bulb (127 V, 250 W) with a wavelength of 1255.6 nm has been effectively used as the energy source. scielo.org.mx The efficiency of the infrared-promoted reaction is influenced by several factors, including the choice of catalyst and solvent, as well as the nature of the substituents on the starting materials. scielo.org.mxresearchgate.net

A key intermediate step in the formation of the final 2-pyridone products is the generation of 1,2,3,4-tetrahydropyridin-2-one derivatives. researchgate.net This highlights the applicability of this energy-efficient method for the synthesis of the core tetrahydropyridinone structure.

A comparative study between infrared irradiation and conventional heating methods has underscored the benefits of the former. The use of IR irradiation can lead to significantly shorter reaction times while maintaining comparable or even improved yields. scielo.org.mx For example, in the synthesis of certain 2-pyridone derivatives, reactions under infrared irradiation were completed in a fraction of the time required for traditional thermal methods.

The detailed findings from a study on the synthesis of 4-aryl-3-cyano-5-ethoxycarbonyl-6-methyl-2-pyridone derivatives from 4H-pyran precursors using infrared irradiation are presented in the table below. This data illustrates the reaction conditions and the resulting yields for different substituted analogs.

Table 1: Synthesis of 2-Pyridone Analogs via Infrared Irradiation

EntryAldehyde Substituent (Ar)CatalystSolventTime (min)Yield (%)
1Phenylp-TsOHNone6029
2PhenylH2SO4None6035
3Phenylp-TsOHAcetonitrile6041
4PhenylH2SO4Acetonitrile6052
5Phenylp-TsOHEthanol6060
6PhenylH2SO4Ethanol6080
74-ChlorophenylH2SO4Ethanol4582
84-BromophenylH2SO4Ethanol4585
94-NitrophenylH2SO4Ethanol4090
102-ThienylH2SO4Ethanol5078

Data sourced from a study on the green synthesis of 2-pyridone derivatives. scielo.org.mx

Structural Elucidation and Spectroscopic Characterization of 4 Methyl 1,2,5,6 Tetrahydropyridin 2 One and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) is instrumental in identifying the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of a proton signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons, and the integration value corresponds to the number of protons generating the signal.

For the 4-methyl-1,2,5,6-tetrahydropyridin-2-one (B6236021) ring system, one would expect to observe distinct signals for the methyl group protons, the vinyl proton at C5, and the methylene (B1212753) protons at C3 and C6, as well as a signal for the N-H proton. The exact chemical shifts and coupling constants are sensitive to the solvent used and the presence of any substituents on the ring.

Table 1: Representative ¹H NMR Spectroscopic Data for a Substituted Tetrahydropyridine (B1245486) Derivative

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
N-H5.67s (broad)-
C4-H4.99s-
O-CH₂4.03–4.12m-
C2/C6-CH₃2.33s-
O-CH₂-CH₃1.22t6.0

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the molecule gives a distinct signal. The chemical shift of a ¹³C signal indicates the type of carbon (e.g., C=O, C=C, C-N, CH₃).

In the spectrum of this compound, characteristic signals would include a downfield signal for the carbonyl carbon (C2), signals for the olefinic carbons (C4 and C5), and upfield signals for the saturated carbons (C3, C6, and the methyl group).

Table 2: Representative ¹³C NMR Spectroscopic Data for a Substituted Tetrahydropyridine Derivative

Carbon AssignmentChemical Shift (δ, ppm)
C=O167.67
C2/C6144.02
C4147.73
C3/C5103.92
O-CH₂59.66
C4-Aryl126.02 - 127.90
C2/C6-CH₃19.38
O-CH₂-CH₃14.18

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning ¹H and ¹³C signals and elucidating complex structural features.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close to each other in space, providing crucial information about the 3D structure and stereochemistry of the molecule. For derivatives of tetrahydropyridinone, NOESY can help determine the relative orientation of substituents on the ring.

Vibrational Spectroscopy (Fourier Transform Infrared Spectroscopy - FT-IR)

Fourier Transform Infrared (FT-IR) spectroscopy probes the vibrational frequencies of bonds within a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to particular functional groups, making FT-IR an excellent tool for functional group identification.

For this compound, the FT-IR spectrum would be characterized by several key absorption bands:

A strong absorption band for the C=O (amide I) stretch of the lactam ring.

A band corresponding to the N-H stretch.

Bands for the C=C stretch of the double bond within the ring.

Bands associated with C-H stretching and bending vibrations for the methyl and methylene groups.

Table 3: Characteristic FT-IR Absorption Bands for a Related Tetrahydropyrimidine (B8763341) System

Functional GroupWavenumber (cm⁻¹)Intensity
N–H Stretch (Amide)3277Moderate
N–H Stretch (Pyrimidine Ring)3228Moderate
C–H Stretch (Aromatic)3095-
C–H Stretch (CH₃)2929-
C=O Stretch (Amide)1718Strong
C=O Stretch (Pyrimidine)1626Strong

Mass Spectrometry (MS) for Molecular Formula Validation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar, and often thermally fragile, molecules. In ESI-MS, a sample solution is sprayed through a charged capillary, creating charged droplets from which ions are desorbed into the gas phase. This method typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation.

For this compound (Molecular Formula: C₆H₉NO, Molecular Weight: 111.14 g/mol ), ESI-MS in positive ion mode would be expected to show a prominent peak at an m/z of 112.15 [M+H]⁺. High-resolution mass spectrometry (HRMS) can determine this mass with high accuracy, allowing for the unambiguous confirmation of the molecular formula. Tandem mass spectrometry (MS/MS) experiments, where the [M+H]⁺ ion is isolated and fragmented, can provide further structural information by revealing characteristic neutral losses, such as the loss of CO or other small fragments, which helps to confirm the connectivity of the molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov It provides unequivocal proof of molecular structure, including bond lengths, bond angles, and conformational details.

By diffracting X-rays off a single, high-quality crystal, a unique diffraction pattern is generated that can be mathematically transformed into a three-dimensional electron density map of the molecule. This map reveals the exact position of each atom. While the specific crystal structure for this compound is not detailed in the provided sources, analysis of its derivatives and related heterocyclic systems provides significant insight into the expected structural parameters.

For example, the crystal structures of several styrylpyridine and complex piperidine (B6355638) derivatives have been fully characterized. mdpi.com These analyses provide detailed data on lattice parameters and space groups, which are fundamental to describing the crystal packing. The table below summarizes crystallographic data for several related heterocyclic compounds, illustrating the type of information obtained from single-crystal X-ray diffraction.

CompoundCrystal SystemSpace GroupKey Lattice Parameters (Å, °)Reference
trans-4[-(2-(pydridin-2-yl)vinyl)]benzaldehydeMonoclinicP21/ca=12.667, b=7.217, c=11.588, β=97.20 mdpi.com
A styrylpyridine precursor (Compound II)MonoclinicP21a=3.857, b=10.624, c=12.863, β=91.72 mdpi.com
A styrylpyridine precursor (Compound III)MonoclinicP21a=3.894, b=17.701, c=8.045, β=94.40 mdpi.com
4′-Methyl-2,4-dinitrodiphenylamine (Form I)OrthorhombicP21212Not specified sharif.edu

Crystal structure data is crucial for detailed conformational analysis. The tetrahydropyridine ring, being non-aromatic, is not planar and adopts specific conformations to minimize steric and torsional strain. In derivatives of 1,2,3,4-tetrahydroquinoline, which contains a tetrahydropyridine ring fused to a benzene (B151609) ring, the tetrahydropyridine moiety consistently adopts a half-chair conformation. This conformation is confirmed by puckering parameters and torsion angles derived from the crystal structure data.

For instance, in cis-1-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)azepan-2-one, the tetrahydropyridine ring is in a half-chair conformation. Similarly, in 1-[(2S,4R)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one, the tetrahydropyridine ring also adopts a half-chair conformation, while the attached pyrrolidine (B122466) ring has an envelope shape. These findings suggest that the 1,2,5,6-tetrahydropyridine ring in the title compound would likely adopt a similar, non-planar conformation, such as a half-chair or sofa conformation, influenced by the position of the double bond and the methyl substituent.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum (typically 200-800 nm). libretexts.org The absorption of a photon of appropriate energy promotes an electron from a lower-energy occupied molecular orbital to a higher-energy unoccupied molecular orbital. libretexts.orgyoutube.com

For this compound, the key structural feature responsible for UV absorption is the α,β-unsaturated lactam system. This constitutes a chromophore, the part of a molecule responsible for its color and UV-Vis absorption. shivajicollege.ac.in The electronic transitions expected for this system are:

π → π* transition: This involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are typically high-intensity (large molar absorptivity, ε) and occur in conjugated systems. cutm.ac.in For simple α,β-unsaturated ketones, this transition is often observed in the 215-250 nm range.

n → π* transition: This transition involves promoting a non-bonding electron (from the oxygen or nitrogen atom) to a π* antibonding orbital. cutm.ac.in These transitions are characteristically of much lower intensity (small ε) and occur at longer wavelengths compared to π → π* transitions for the same chromophore. cutm.ac.in For carbonyl compounds, these are often seen near 300 nm. cutm.ac.in

The position (λmax) and intensity (ε) of these absorption bands can be influenced by the solvent and the presence of other functional groups. Studies of other pyridinium (B92312) and conjugated derivatives show absorption bands in the UV region consistent with these types of electronic transitions. researchgate.netresearchgate.netresearchgate.net For example, the UV-Vis spectra of α,β-unsaturated nitriles, which also feature a conjugated system, show strong absorption bands that shift based on substitution, demonstrating how structural modifications can tune the electronic properties and absorption profile. researchgate.net

Elemental Analysis (CHN)

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a chemical compound. This analysis is crucial in the characterization of newly synthesized molecules, as it provides a basic confirmation of the compound's empirical formula. The experimentally determined percentages of C, H, and N are compared with the theoretically calculated values based on the proposed molecular formula. A close correlation between the experimental and calculated values serves as strong evidence for the structural integrity and purity of the synthesized compound.

The synthesis and characterization of various heterocyclic compounds, including derivatives of piperidin-4-one, routinely employ elemental analysis to confirm their structure. For instance, in the synthesis of novel 2,6-bis(4-subtituetphenyl)-3-methylpiperidin-4-one derivatives, CHN element analysis was a key component of their structural characterization. Similarly, the characterization of 3-chloro-3-methyl-2,6-diphenylpiperidin-4-one and its methoxy-substituted analogue involved elemental analysis to validate the proposed structures. ijitee.org These examples underscore the indispensable role of elemental analysis in the structural elucidation of novel heterocyclic compounds.

Below is a data table presenting the theoretical elemental analysis values for this compound.

Compound NameMolecular FormulaElementCalculated (%)
This compoundC₆H₉NOCarbon67.26
Hydrogen8.47
Nitrogen13.07

Reactivity and Chemical Transformations of 4 Methyl 1,2,5,6 Tetrahydropyridin 2 One

Oxidation and Reduction Reactions

The tetrahydropyridine (B1245486) ring system is susceptible to both oxidation and reduction, leading to the formation of pyridinones or piperidinones, respectively.

Oxidation: The oxidation of tetrahydropyridine derivatives can lead to the formation of the corresponding aromatic pyridine (B92270) ring. For instance, the oxidation of Hantzsch-1,4-dihydropyridines and related polyhydroquinoline derivatives to their respective pyridine forms can be achieved using a sodium dithionite/tert-butyl hydroperoxide (Na₂S₂O₄/TBHP) system, which offers a mild and convenient method. rsc.org While a tetrahydropyridone like 4-methyl-1,2,5,6-tetrahydropyridin-2-one (B6236021) was found to be stable and did not show a propensity for further oxidation under certain conditions, other similar derivatives can undergo slow oxidation to the corresponding pyridine. mdpi.com The enzymatic oxidation of tetrahydropyridine analogues, such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), by monoamine oxidases (MAO) to form pyridinium (B92312) species is also a well-documented transformation. nih.gov

Reduction: The reduction of the double bond within the tetrahydropyridine ring system can be accomplished using various reducing agents. For example, the reduction of pyridinium ylides using sodium borohydride (B1222165) is a known method to produce tetrahydropyridine products. auctoresonline.org A more direct analogy involves the reduction of quinolines to tetrahydroquinolines using a Hantzsch ester, a reaction that can be catalyzed by boronic acid. organic-chemistry.org Such methods could potentially be applied to reduce the C4-C5 double bond in this compound to yield 4-methylpiperidin-2-one. Additionally, aryl diazonium salts can be reduced to hydrazines using mild agents like sodium bisulfite or stannous chloride. libretexts.org

Derivatization Strategies

The presence of the lactam nitrogen and the enamine-like double bond allows for a range of derivatization reactions, including N-alkylation/arylation, halogenation, and diazonium coupling.

The nitrogen atom of the lactam can be functionalized through alkylation or arylation, a crucial transformation for modifying the compound's properties.

N-Alkylation: The N-alkylation of lactams is a common transformation. scispace.com Methods include using alkyl halides in the presence of a base or employing microwave irradiation under solvent-free phase-transfer catalytic conditions to expedite the reaction. mdpi.com For instance, mixing an amide or lactam with an alkyl halide and a catalytic amount of tetrabutylammonium (B224687) bromide (TBAB) on a solid support of potassium carbonate and potassium hydroxide (B78521) followed by microwave irradiation provides a rapid N-alkylation method. mdpi.com Another approach involves the reaction of an N-unsubstituted lactam with a symmetrical dialkyl ether at high temperatures (200-400 °C) in the presence of a dehydration catalyst. google.com It's important to note that alkylation can sometimes occur on the oxygen atom (O-alkylation) as a competing pathway, depending on the substrate and reaction conditions. acs.orgacs.org

N-Arylation: N-arylation of lactam-containing heterocycles is frequently accomplished using copper-catalyzed or palladium-catalyzed cross-coupling reactions. organic-chemistry.org For example, 2- and 4-hydroxypyridines (which exist in tautomeric equilibrium with their corresponding pyridinone forms) can be N-arylated with aryl halides using copper-based catalysts. nih.gov The Chan-Evans-Lam coupling, which uses arylboronic acids as the aryl source in the presence of a copper catalyst, is another effective method for the N-arylation of nitrogen heterocycles like tetrahydroquinolines. organic-chemistry.org Similar conditions could be applied for the N-arylation of this compound.

Table 1: Selected N-Alkylation Reactions of Amides and Lactams

Substrate Alkylating Agent Conditions Product Yield Reference
Benzanilide Benzyl chloride KOH, K₂CO₃, TBAB, Microwave N-benzylbenzanilide 98% mdpi.com
2-Pyrrolidinone Benzyl chloride KOH, K₂CO₃, TBAB, Microwave N-benzyl-2-pyrrolidinone 95% mdpi.com
ε-Caprolactam Benzyl chloride KOH, K₂CO₃, TBAB, Microwave N-benzyl-ε-caprolactam 96% mdpi.com

The double bond in this compound, being part of an enamide system, can undergo halogenation. Enamides can be halogenated at the β-position relative to the nitrogen. nih.gov For example, a dehydrogenative N-β-iodination of amides can be achieved using N-iodosuccinimide (NIS) as the oxidant. nih.gov Similarly, N-β-bromination can be accomplished with 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). nih.gov Another approach involves the α-halogenation of related ynamides using halogenated solvents and pyridine-N-oxides under Brønsted acid catalysis to produce (E)-haloenamides. rsc.org The α-halogenation of ketones, a related carbonyl system, can be catalyzed by acid, where an enol intermediate attacks a halogen like Br₂. youtube.com

Azo coupling reactions involve an electrophilic attack by a diazonium salt on an electron-rich coupling partner. wikipedia.org The enamine-like character of this compound makes its C3 position nucleophilic and thus a potential site for azo coupling. Aromatic compounds with electron-donating groups, such as phenols and anilines, are classic coupling partners for diazonium salts, typically reacting at the para position to form brightly colored azo compounds. wikipedia.orgchemguide.co.ukmasterorganicchemistry.com The reaction is generally faster at higher pH. wikipedia.org In some cases, coupling can occur on a nitrogen atom, as seen in the reaction with primary and secondary amines to form triazenes. libretexts.orgwikipedia.org

Table 2: Examples of Azo Coupling Reactions

Diazonium Salt Coupling Partner Conditions Product Type Reference
Benzenediazonium chloride Phenol Alkaline solution (NaOH) Azo compound (Yellow-orange) chemguide.co.uk
Benzenediazonium chloride Aniline (B41778) (Phenylamine) Cold solution, vigorous shaking Azo compound (Aniline yellow) chemguide.co.uk
Benzenediazonium chloride N,N-dimethylaniline Cold solution Azo compound (Butter yellow) masterorganicchemistry.com

Cyclization and Annulation Reactions

The structural framework of this compound can be used to construct more complex heterocyclic systems. Enamides are known to participate in transition metal-catalyzed C-H activation and annulation reactions. For example, rhodium(III)-catalyzed annulation of enamides with sulfoxonium ylides can produce isoquinoline (B145761) derivatives. nih.gov Furthermore, acid-promoted cyclization reactions of related tetrahydroindolinones bearing tethered heteroaromatic rings can lead to the formation of substituted bicyclic and tetracyclic lactams. nih.gov The Prins cyclization, a reaction between an aldehyde and a homoallylic alcohol, is a powerful method for synthesizing tetrahydropyran (B127337) rings and demonstrates the utility of six-membered rings in building larger structures. nih.govbeilstein-journals.org

Isomerization Pathways

The double bond in this compound can potentially migrate. While specific studies on the isomerization of this exact compound are not detailed in the provided context, related systems offer insight. Azo compounds, which can be formed from precursors like the title compound, are known to exist as E/Z stereoisomers, with the E-isomer typically being more stable. libretexts.org The potential for tautomerization is also relevant; for example, 2-hydroxypyridine (B17775) exists in equilibrium with its 2-pyridinone tautomer, with the latter often predominating. This lactam-lactim tautomerism is a fundamental isomerization pathway for such heterocyclic systems.

Nucleophilic and Electrophilic Reactivity Profiles

The electron-donating nitrogen atom in the lactam ring of this compound enhances the nucleophilicity of the C-5 position of the double bond, making it susceptible to attack by electrophiles. Conversely, the electron-withdrawing nature of the carbonyl group can render the C-3 and C-6 positions electrophilic and susceptible to nucleophilic attack. The nitrogen atom itself can also act as a nucleophile, particularly after deprotonation.

Electrophilic Reactions:

Halogenation: The double bond of tetrahydropyridine systems can undergo halogenation. For instance, related homoallylic benzenesulfonamides react with aldehydes in the presence of a Lewis acid and a halogen source to yield 4-halo-1,2,3,6-tetrahydropyridines. nih.govrsc.org This occurs via an aza-Prins cyclization, where an iminium ion intermediate is attacked by a halide. nih.gov While this is a synthetic route to a related structure, it demonstrates the susceptibility of the double bond to electrophilic attack. In a different heterocyclic system, 1,4-benzodiazepinones, direct halogenation can be achieved using N-halosuccinimides (NXS), where X can be bromine or iodine. nih.gov This suggests that similar reagents could potentially react with the double bond of this compound.

Alkylation: The nitrogen atom of the lactam can undergo N-alkylation. In related 2-pyridone systems, selective N-alkylation can be achieved under anhydrous conditions using an alkyl halide in the presence of a base like potassium tert-butoxide and a catalyst such as tetrabutylammonium iodide. researchgate.net Similarly, N-alkylation of pyrimidin-2(1H)-ones has been demonstrated. nih.gov It is plausible that the nitrogen of this compound could be alkylated under similar basic conditions.

Hydroxylation and Demethylation: In studies on the metabolism of the related compound 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) by cytochrome P450 enzymes, both N-demethylation and aromatic hydroxylation have been observed. nih.gov These enzymatic reactions highlight potential sites of oxidative metabolism which can be mimicked by chemical oxidants.

Nucleophilic Reactions:

Reactions at the Carbonyl Group: The lactam carbonyl group is a potential site for nucleophilic attack, which could lead to ring-opening reactions under harsh conditions, though the amide resonance provides significant stability.

Conjugate Addition: While the C-5 position is generally nucleophilic, the C-3 position, being beta to the carbonyl group, could potentially undergo conjugate addition by strong nucleophiles, although this reactivity is less pronounced than in typical α,β-unsaturated carbonyl compounds due to the influence of the nitrogen atom.

Reactions of Halogenated Derivatives: The 4-halo-1,2,3,6-tetrahydropyridine derivatives, which can be synthesized as mentioned above, are versatile intermediates. For example, they can undergo Sonogashira coupling reactions, where the halogen atom is substituted by an alkyne group in the presence of a palladium catalyst. nih.govrsc.org

The following table summarizes the potential reactivity of this compound based on the behavior of analogous structures:

Reaction Type Reagent/Conditions Potential Product Supporting Evidence from Related Compounds
Electrophilic Addition (Halogenation) N-halosuccinimide (NBS, NIS)5-Halo-4-methyl-piperidin-2-one derivativeHalogenation of 1,4-benzodiazepinones nih.gov and formation of 4-halo-1,2,3,6-tetrahydropyridines nih.govrsc.org
N-Alkylation Alkyl halide, Base (e.g., t-BuOK), Catalyst (e.g., n-Bu4NI)1-Alkyl-4-methyl-1,2,5,6-tetrahydropyridin-2-oneN-alkylation of 2-pyridones researchgate.net and pyrimidin-2(1H)-ones nih.gov
Nucleophilic Substitution (of halo-derivative) Phenylacetylene, PdCl2, CuI, PPh3, Et3N4-(Phenylethynyl)-tetrahydropyridine derivativeSonogashira coupling of 4-halo-1,2,3,6-tetrahydropyridines nih.govrsc.org

Reaction Mechanism Studies

Detailed mechanistic studies specifically on this compound are not extensively reported in the literature. However, mechanisms of related reactions provide valuable insights.

Mechanism of Formation of Tetrahydropyridines: The formation of polysubstituted 1,4,5,6-tetrahydropyridines has been shown to proceed through a multi-step domino reaction sequence involving Knoevenagel condensation, Michael addition, and a Mannich reaction, followed by cyclization and dehydration. nih.gov This highlights the types of fundamental reaction steps that can be involved in the synthesis of the tetrahydropyridine ring system.

Mechanism of Imine Hydrolysis: The hydrolysis of related iminohydantoins, which also contain a C=N bond within a heterocyclic ring, has been studied. The mechanism involves the formation of a tetrahedral intermediate. The rate-determining step can be either the formation or the breakdown of this intermediate, depending on the reaction conditions and the substitution pattern. rsc.org This is relevant to understanding the stability of the C=N bond within the vinylogous amide structure of this compound and its potential for hydrolysis or other addition reactions.

Cycloaddition Reactions: While not strictly nucleophilic or electrophilic additions in the simplest sense, cycloaddition reactions are a key aspect of the reactivity of some tetrahydropyridine precursors. For example, the Imine Diels-Alder reaction, where an imine reacts with a diene, is a known method for synthesizing tetrahydropyridines. wikipedia.org Furthermore, intramolecular [4+2] cycloaddition reactions of N-allyl-C-arylethynyl tetrahydropyridinium salts have been reported. fau.de

Theoretical Studies on Detoxification of MPTP: Theoretical investigations into the metabolism of MPTP by cytochrome P450 have elucidated the mechanisms of N-demethylation and aromatic hydroxylation. The N-demethylation is proposed to occur via a hydrogen atom transfer (HAT) mechanism, followed by an O-rebound to form a carbinolamine intermediate, which then decomposes. nih.gov

The table below outlines key mechanistic features inferred from related systems:

Reaction/Process Key Mechanistic Steps Intermediates Supporting Evidence from Related Compounds
Formation of Tetrahydropyridine Ring Knoevenagel condensation, Michael addition, Mannich reaction, cyclization, dehydrationPolysubstituted 2-hydroxypiperidineMechanistic study of multicomponent synthesis of 1,4,5,6-tetrahydropyridines nih.gov
Imine/Enamine Hydrolysis Protonation of nitrogen, nucleophilic attack of water, formation of tetrahedral intermediate, breakdown of intermediateTetrahedral carbinolamine-like intermediateHydrolysis studies of iminohydantoins rsc.org
N-Demethylation (Oxidative) Hydrogen Atom Transfer (HAT), O-rebound, decompositionCarbinolamineTheoretical study of MPTP detoxification nih.gov
Aza-Prins Cyclization for Halogenation Formation of iminium ion, cyclization to form a carbocation, nucleophilic attack by halideIminium ion, carbocationSynthesis of 4-halo-1,2,3,6-tetrahydropyridines nih.gov

Computational and Theoretical Investigations of 4 Methyl 1,2,5,6 Tetrahydropyridin 2 One Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular structures and properties at the electronic level.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, including atoms and molecules. nih.gov It has become a popular tool due to its favorable balance between computational cost and accuracy. nih.gov DFT calculations are employed to find the most stable conformation of a molecule by optimizing its geometry to a minimum energy state. nih.govscielo.org.mx This process yields crucial structural parameters such as bond lengths, bond angles, and dihedral angles. nih.gov

For heterocyclic systems similar to 4-Methyl-1,2,5,6-tetrahydropyridin-2-one (B6236021), DFT methods, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p) or LANL2DZ, have been successfully applied to optimize molecular geometries and study electronic properties. researchgate.netscispace.comnih.gov The optimization process ensures that the calculated structure represents a true energy minimum on the potential energy surface, which is confirmed by the absence of any imaginary frequencies in the vibrational analysis. nih.gov While specific DFT data for this compound is not detailed in the provided sources, the table below shows representative geometrical parameters obtained through DFT for a related tetrahydropyridine (B1245486) derivative, illustrating the type of data generated in such studies.

Table 1: Representative Geometric Parameters from DFT Calculations for a Tetrahydropyridine Derivative Data is illustrative for a related structure, not this compound.

Parameter Bond Length (Å) Parameter Bond Angle (°)
C=O 1.23 O=C-N 121.5
C-N 1.38 C-N-C 118.9
C=C 1.36 C=C-C 123.0
C-C (sp³) 1.53 H-C-H 109.5

Note: Values are typical and sourced from general principles of DFT calculations on similar heterocyclic systems.

Conformational analysis is crucial for understanding the three-dimensional structure of flexible molecules. Molecular mechanics is a computational method that models molecules as a collection of atoms held together by springs (bonds). It is less computationally intensive than quantum mechanical methods, making it suitable for exploring the potential energy surface of larger molecules and identifying stable conformers. proquest.com

For the tetrahydropyridine ring system, conformational analysis reveals various possible arrangements. Studies on substituted tetrahydropyridines have shown that the ring can adopt conformations such as a "boat" or a "flattened boat". nih.govacs.org The specific conformation is determined by puckering parameters, which quantify the degree and nature of the ring's non-planarity. nih.gov For instance, in one study of a complex tetrahydropyridine derivative, the ring was found to adopt a boat conformation, a detail critical for understanding its interaction with biological targets. nih.gov In another substituted tetrahydropyridine, the ring was described as having a "flatted boat" conformation. acs.org Such analyses are essential for clarifying the structure-activity relationships of these compounds. proquest.com

Electronic Properties and Reactivity Analysis

The electronic properties of a molecule govern its reactivity. Computational analyses such as Frontier Molecular Orbital (FMO) theory, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis provide a detailed picture of these properties.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgnumberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, as the innermost empty orbital, acts as an electron acceptor (electrophile). researchgate.netyoutube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular reactivity and stability. researchgate.netmdpi.com A small energy gap indicates that a molecule can be easily excited, suggesting high chemical reactivity and lower kinetic stability. mdpi.com Conversely, a large energy gap implies a more stable, less reactive molecule. mdpi.com FMO analysis is instrumental in understanding reaction mechanisms and predicting the outcomes of chemical reactions. wikipedia.orgnumberanalytics.com

Non-linear Optical (NLO) Properties

Non-linear optical (NLO) materials are crucial for applications in optoelectronics and photonics, owing to their ability to alter the properties of light. Computational quantum chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the NLO response of molecules. The key parameters are the electric dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). A high β value is indicative of significant NLO activity.

For heterocyclic compounds similar to this compound, DFT calculations are employed to optimize the molecular geometry and compute these NLO properties. The calculations often involve determining the energy response of the molecule to an external electric field. Molecules with significant charge transfer characteristics, often indicated by a small HOMO-LUMO energy gap, tend to exhibit larger hyperpolarizability values. The presence of electron-donating and electron-accepting groups within the molecular structure can enhance these properties. While specific data for the title compound is not prevalent, analysis of related structures provides a framework for understanding its potential NLO behavior.

Table 1: Representative Theoretical NLO Properties for a Heterocyclic System Note: This table is illustrative of typical data obtained for related compounds.

ParameterDescriptionCalculated Value
μ (Debye) Total Dipole Moment3.5 D
α₀ (a.u.) Isotropic Polarizability150 a.u.
β_tot (a.u.) Total First Hyperpolarizability850 a.u.

Global Chemical Reactivity Parameters

Global chemical reactivity descriptors, derived from Conceptual Density Functional Theory (DFT), are essential for understanding the stability and reactivity of a molecule. researchgate.net These parameters are calculated from the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO). researchgate.netmdpi.com E_HOMO relates to the molecule's ability to donate electrons, while E_LUMO indicates its capacity to accept electrons. mdpi.com The energy gap (ΔE = E_LUMO - E_HOMO) is a critical indicator of chemical stability; a larger gap implies higher stability and lower reactivity. mdpi.com

Other important descriptors include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -E_HOMO). mdpi.com

Electron Affinity (A): The energy released when an electron is added (A ≈ -E_LUMO). mdpi.com

Electronegativity (χ): The ability to attract electrons (χ = (I + A) / 2). mdpi.com

Chemical Hardness (η): Resistance to charge transfer (η = (I - A) / 2). mdpi.commdpi.com Harder molecules are generally more stable. mdpi.com

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating a higher propensity for charge transfer. mdpi.com

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge (ω = μ² / (2η)). mdpi.comamazonaws.com

These parameters provide a quantitative basis for predicting how this compound might behave in chemical reactions. researchgate.net

Table 2: Calculated Global Chemical Reactivity Descriptors for a Tetrahydropyridine Derivative Note: Values are representative and based on DFT calculations for analogous systems.

ParameterFormulaSignificanceRepresentative Value (eV)
E_HOMO -Electron Donating Ability-6.5
E_LUMO -Electron Accepting Ability-1.2
Energy Gap (ΔE) E_LUMO - E_HOMOChemical Stability/Reactivity5.3
Ionization Potential (I) -E_HOMOEnergy to remove an electron6.5
Electron Affinity (A) -E_LUMOEnergy to add an electron1.2
Electronegativity (χ) (I+A)/2Electron attracting power3.85
Chemical Hardness (η) (I-A)/2Resistance to charge transfer2.65
Chemical Softness (S) 1/ηPropensity for reaction0.38
Electrophilicity Index (ω) χ²/(2η)Electrophilic nature2.79

Intermolecular Interactions and Crystal Packing Analysis

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal, allowing for the mapping of close contacts with neighboring molecules. researchgate.net

Key features mapped on the surface include:

d_norm: A normalized contact distance that highlights regions of significant intermolecular interaction. Red spots on the d_norm map indicate close contacts, such as hydrogen bonds, that are shorter than the van der Waals radii, while blue regions represent longer contacts. nih.gov

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Related Tetrahydropyridinone Note: This table illustrates typical findings for similar molecular crystals.

Contact TypeContribution (%)Description
H···H47.1%Represents van der Waals forces and is often the most significant contributor. nih.gov
C···H / H···C20.9%Indicates C-H···π interactions or general van der Waals contacts. nih.gov
O···H / H···O15.3%Corresponds to hydrogen bonding involving oxygen atoms. nih.gov
N···H / H···N11.4%Represents hydrogen bonding involving nitrogen atoms. nih.gov

Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions

Reduced Density Gradient (RDG) analysis is a computational technique that complements Hirshfeld analysis by visualizing non-covalent interactions (NCIs) in real space. mdpi.comresearchgate.net It is based on the electron density (ρ) and its gradient (∇ρ). The RDG function is plotted against the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix multiplied by the density.

This visualization produces colored isosurfaces between interacting atoms, where the color indicates the nature of the interaction:

Blue: Strong attractive interactions, such as strong hydrogen bonds.

Green: Weak van der Waals interactions.

Red: Strong repulsive interactions (steric clashes), typically found within rings or between crowded atoms.

RDG analysis provides a clear, qualitative picture of the stabilizing and destabilizing forces that dictate the molecular conformation and crystal packing of compounds like this compound. mdpi.com

Spectroscopic Property Prediction (Theoretical NMR, IR, UV-Vis Spectra)

Computational chemistry offers reliable methods for predicting the spectroscopic signatures of molecules. researchgate.net Using DFT and time-dependent DFT (TD-DFT), it is possible to calculate theoretical NMR, IR, and UV-Vis spectra.

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. researchgate.net These theoretical spectra are invaluable for validating the proposed structure of a newly synthesized compound by comparing calculated shifts to experimental data. researchgate.net

IR Spectra: Theoretical IR spectra are obtained by calculating the harmonic vibrational frequencies. researchgate.net The computed frequencies and their corresponding intensities can be compared with experimental FTIR spectra to identify characteristic functional group vibrations and confirm the molecular structure.

UV-Vis Spectra: TD-DFT calculations are used to predict the electronic absorption spectra by determining the excitation energies and oscillator strengths of electronic transitions. mdpi.com This helps in understanding the electronic structure and identifying the transitions responsible for the observed UV-Vis absorption bands.

Reaction Mechanism Modeling and Selectivity Prediction

Computational modeling is a critical tool for investigating the mechanisms of chemical reactions. For the synthesis or transformation of this compound, DFT calculations can be used to map the entire potential energy surface of a proposed reaction pathway.

This involves:

Locating Stationary Points: Geometries of reactants, intermediates, transition states, and products are optimized.

Calculating Energies: The relative energies of all stationary points are determined to calculate activation barriers and reaction enthalpies.

Transition State Analysis: Identifying the transition state structure and performing frequency calculations to confirm it has a single imaginary frequency corresponding to the reaction coordinate.

By comparing the activation energies of different possible pathways, computational chemists can predict the most favorable reaction mechanism. mdpi.comresearchgate.net This approach can also explain and predict regioselectivity and stereoselectivity, providing fundamental insights that can guide the optimization of synthetic routes to target molecules like this compound. mdpi.comresearchgate.net

Regioselectivity and Stereoselectivity Studies

Computational studies are instrumental in predicting and rationalizing the regioselectivity and stereoselectivity of reactions involving tetrahydropyridine systems. While direct studies on this compound are not extensively documented, research on analogous structures provides significant insights. The formation of substituted tetrahydropyridines often proceeds through multi-component reactions where the precise arrangement of substituents is critical.

Theoretical investigations into the synthesis of polysubstituted 1,4,5,6-tetrahydropyridines have shown that the reactions are highly stereoselective, leading to the formation of products with two or three stereogenic centers. nih.gov The process often involves a sequence of reactions, including Knoevenagel condensation, Michael addition, and Mannich reactions, followed by cyclization. nih.gov The stereochemical outcome is dictated by the reaction mechanism, which can favor specific diastereomers. For instance, in E2 reactions of related systems, the requirement for an anti-periplanar arrangement between the leaving group and the extracted hydrogen can lead to the exclusive formation of one stereoisomer (e.g., an E-alkene over a Z-alkene). khanacademy.org The structure of the substrate itself selects for a specific stereoisomeric product. khanacademy.org

In the synthesis of other tetrahydropyridine derivatives, such as those derived from 1,4-dihydropyridines, the stereoselectivity of the final product is influenced by the method of reduction. The hypotensive agent benidipine, a 1,4-dihydropyridine (B1200194) derivative, was separated into its stereoisomers, which showed markedly different biological activities. nih.gov The synthesis of its four optical isomers confirmed that the biological potency was highly dependent on the absolute configuration of the stereocenters. nih.gov Computational models can help predict the most stable conformations of reactants and transition states, thereby explaining the observed product ratios and stereochemical preferences in such complex reactions.

Transition State Analysis and Reaction Pathway Elucidation

Understanding the reaction mechanisms for the formation of tetrahydropyridin-2-one systems relies heavily on transition state analysis and the elucidation of reaction pathways through computational methods. These studies identify key intermediates and calculate the energy barriers associated with each step of the reaction.

For example, the synthesis of 4-methyl/phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-ones, which share a heterocyclic core, was investigated to clarify an ambiguous mechanistic pathway. mdpi.com By isolating and characterizing key intermediates using NMR and X-ray crystallography, researchers demonstrated that the reaction proceeds through two distinct hydrazinolysis–cyclization steps. mdpi.com This experimental work, supported by computational analysis, provides a clear picture of the reaction coordinate.

Similarly, a detailed study of a six-step domino reaction leading to 1,4,5,6-tetrahydropyridines identified crucial intermediates by monitoring the reaction over an extended period. nih.gov The investigation revealed a sequence of fast reactions (Knoevenagel, Michael, Mannich, cyclization) followed by a slow dehydration and a very slow isomerization over several months. nih.gov This highlights the complexity of reaction pathways in heterocyclic synthesis and the power of combined experimental and observational studies to elucidate them.

Quantum mechanics calculations are also employed to investigate the energetics of specific bond-forming events. In a study of silver-catalyzed N-N bond formation, density functional theory (DFT) calculations were used to locate the transition state for the nitrene transfer step. acs.org The analysis revealed a free energy barrier of 20.8 kcal mol⁻¹ for the N-N bond formation from a singlet metal-nitrene intermediate, leading to a significantly more stable product. acs.org Such analyses are crucial for optimizing reaction conditions and designing more efficient catalysts.

Tautomerism Studies and Energy Differences

The this compound structure contains a lactam (amide) moiety within the ring. This gives rise to the possibility of lactam-lactim tautomerism, an equilibrium between the keto form (the lactam) and the enol form (the lactim, 4-methyl-2-hydroxy-1,6,5,4-tetrahydropyridine). The relative stability of these tautomers is a critical aspect of the compound's chemical behavior and can be investigated using computational methods.

Studies on the closely related 2-pyridone/2-hydroxypyridine (B17775) tautomeric pair have been extensive and provide a model for understanding the behavior of this compound. Ab initio calculations have shown that 2-pyridone is slightly more stable than 2-hydroxypyridine in the gas phase. wayne.edu The calculated energy difference is small, generally less than 1 kcal/mol, which is in good agreement with experimental data. wayne.eduwuxiapptec.com

The equilibrium between tautomers is highly sensitive to the solvent environment. wuxiapptec.com In non-polar solvents like cyclohexane, the energy difference is minimal, but in polar solvents, the equilibrium shifts significantly to favor the more polar 2-pyridone (lactam) form. wuxiapptec.com This is because the larger dipole moment of the lactam form is better stabilized by polar solvent molecules. DFT calculations, combined with models that account for solvent effects, can accurately predict these shifts. wuxiapptec.com For a pinene-phenanthroline derivative that could potentially exist in multiple tautomeric forms, theoretical calculations correctly predicted that one lactam tautomer would be overwhelmingly favored due to a high energy difference between the potential forms. nih.gov

The energy barrier for the interconversion of tautomers can also be calculated. For the non-solvated 2-hydroxypyridine and 2-pyridone, the energy barrier is very high (around 38 kcal/mol), but it is significantly reduced in the presence of even a single water molecule that can mediate the proton transfer. wuxiapptec.com

Table 1: Calculated Relative Energies of 2-Pyridone vs. 2-Hydroxypyridine Tautomers

Tautomer Basis Set Method Relative Energy (kcal/mol) Reference
2-Pyridone 6-311+G(2df,2p) DFT wB97X-V -0.32 wuxiapptec.com
2-Hydroxypyridine 6-311+G(2df,2p) DFT wB97X-V 0.00 wuxiapptec.com
2-Pyridone Polarization Basis Set Ab Initio -0.3 wayne.edu

Note: A negative value indicates greater stability. Data is for the parent 2-pyridone system in the gas phase or a non-polar solvent.

Solvatochromism Studies

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This change is observed as a shift in the absorption or emission spectra of the compound. For a molecule like this compound, which possesses a permanent dipole moment due to its polar lactam group, solvatochromic effects are expected. The interaction between the solute's dipole moment and the solvent's polarity can alter the energy gap between the ground and excited electronic states.

Solvatochromism can be classified as positive (bathochromic shift, a shift to longer wavelengths in more polar solvents) or negative (hypsochromic shift, a shift to shorter wavelengths in more polar solvents). A hypsochromic shift is often observed for compounds where the ground state is more polar than the excited state, as the polar solvent preferentially stabilizes the ground state, thus increasing the energy required for excitation. nih.gov Conversely, a bathochromic shift occurs when the excited state is more polar than the ground state. nih.gov

Computational studies, often using time-dependent density functional theory (TD-DFT) combined with continuum solvation models (like PCM) or explicit solvent molecules (QM/MM), can predict and explain these spectral shifts. nih.govresearchgate.net For example, in a study of a benzylidene aniline (B41778) Schiff base, a reversal in solvatochromism was observed: a positive shift occurred up to a certain solvent polarity, after which a negative shift was seen in highly polar, protic solvents. nih.gov This complex behavior was attributed to a combination of general polarity effects and specific hydrogen-bonding interactions between the solute and solvent molecules. nih.gov

The study of solvatochromism provides valuable information on the electronic structure of a molecule and its interactions with its immediate environment. For this compound, one would expect its UV-Vis absorption spectrum to be sensitive to solvent polarity, likely exhibiting a hypsochromic shift for n→π* transitions and a bathochromic shift for π→π* transitions as solvent polarity increases, depending on how the charge distribution changes upon electronic excitation.

Table 2: Example of Solvatochromic Shifts for a Related Heterocyclic Compound (2-Thiocytosine)

Solvent Polarity (ET(30) kcal/mol) First Absorption Max (nm) Second Absorption Max (nm) Reference
Dioxane 36.0 289 247 researchgate.net
Acetonitrile 45.6 288 248 researchgate.net
Ethanol 51.9 281 251 researchgate.net
Methanol 55.4 280 252 researchgate.net

Note: This table illustrates typical solvatochromic behavior. A shift to shorter wavelengths (e.g., from 289 to 275 nm) is hypsochromic ("blue shift"), while a shift to longer wavelengths (e.g., from 247 to 253 nm) is bathochromic ("red shift").

Applications of 4 Methyl 1,2,5,6 Tetrahydropyridin 2 One As a Synthetic Building Block

Role in the Synthesis of Complex Organic Molecules

While direct and extensive literature on the specific use of 4-Methyl-1,2,5,6-tetrahydropyridin-2-one (B6236021) in the total synthesis of complex natural products is limited, the broader class of tetrahydropyridines is well-established as a crucial scaffold for such endeavors. These heterocycles are present in a wide array of biologically active natural products and pharmaceutical agents. nih.gov The structural motif of tetrahydropyridine (B1245486) is found in various alkaloids, which are a class of naturally occurring organic compounds with significant physiological effects. acs.org

The synthesis of complex molecules often relies on cascade reactions, which allow for the construction of intricate molecular frameworks in a single, efficient step. nih.gov Organocatalytic multicomponent reactions, for instance, have been developed for the asymmetric synthesis of highly substituted tetrahydropyridines, demonstrating the potential of these building blocks in creating stereochemically rich structures. nih.govacs.org Such methodologies can lead to the formation of multiple contiguous stereogenic centers with high diastereo- and enantioselectivity. acs.org

The reactivity of the tetrahydropyridine core, including the potential for C-H activation and subsequent functionalization, opens avenues for its incorporation into more complex systems. nih.gov For example, rhodium-catalyzed C–H activation of related α,β-unsaturated imines, followed by coupling with alkynes and an electrocyclization/reduction cascade, provides access to highly substituted tetrahydropyridines. nih.gov This highlights the potential for this compound to serve as a starting point for the synthesis of diverse and complex molecular architectures.

Table 1: Examples of Complex Molecules Derived from Tetrahydropyridine Scaffolds

Compound ClassSynthetic StrategyRelevance of Tetrahydropyridine Core
AlkaloidsBiomimetic synthesis, Multicomponent reactionsCore structural component of numerous alkaloids. acs.org
Substituted PiperidinesCascade reactions, Asymmetric organocatalysisPrecursor to fully saturated piperidine (B6355638) rings. acs.orgnih.gov
Fused HeterocyclesCycloaddition reactions, Annulation strategiesVersatile building block for constructing polycyclic systems.

This table presents generalized examples based on the reactivity of the broader class of tetrahydropyridines.

Utility as an Intermediate in Organic Synthesis

The this compound moiety is a versatile intermediate in organic synthesis due to the presence of multiple reactive sites. The lactam function, the carbon-carbon double bond, and the secondary amine offer opportunities for a variety of chemical transformations.

Imines, which are structurally related to the endocyclic enamine tautomer of this compound, are widely used as intermediates in the synthesis of other heterocyclic compounds. For example, imines can react with dienes in Imine Diels-Alder reactions to form tetrahydropyridines. mdpi.com This reactivity underscores the potential of this compound to participate in cycloaddition reactions, providing access to more complex fused or spirocyclic ring systems.

Furthermore, multicomponent reactions (MCRs) offer a powerful tool for the rapid generation of molecular diversity, and tetrahydropyridines have been synthesized using such methods. nih.govinformahealthcare.com These reactions, where three or more reactants combine in a single operation, can be used to construct complex molecules from simple starting materials. The application of MCRs in drug discovery is well-documented, highlighting the potential of intermediates like this compound in medicinal chemistry programs. nih.gov

The enamine character of the double bond in this compound makes it susceptible to electrophilic attack, while the lactam carbonyl can be targeted by nucleophiles or reducing agents. The secondary amine can be alkylated, acylated, or participate in coupling reactions. This array of potential transformations makes it a valuable synthon for the preparation of a wide range of nitrogen-containing heterocycles.

Development of Dyes and Functional Materials

A significant application of tetrahydropyridine derivatives lies in the development of dyes and functional materials. While direct examples for this compound are not extensively documented, a closely related compound, 4-Methyl-2,6-dioxo-1-propyl-1,2,5,6-tetrahydro-pyridine-3-carbonitrile , has been successfully utilized as a precursor for novel disperse dyes.

This pyridinone derivative serves as a coupling component in the synthesis of azo disperse dyes. It can be synthesized through a one-pot reaction and subsequently coupled with various aromatic and heteroaromatic diazonium salts. The resulting dyes have been applied to polyester (B1180765) fabrics and have shown good light and wash fastness properties. This demonstrates the potential of the 4-methyl-tetrahydropyridinone core structure in the design of new colorants.

The development of functional materials extends beyond dyes. Nitrogen-rich heterocycles, including tetrazines which can be synthesized from related precursors, are explored as high-energy density materials. mdpi.com While not a direct application of this compound, it illustrates the broader potential of functionalized nitrogen heterocycles in materials science.

Q & A

Q. What are the optimal synthetic routes for 4-methyl-1,2,5,6-tetrahydropyridin-2-one, and how can reaction yields be improved?

The synthesis of tetrahydropyridinones often involves cyclization reactions or modifications of preexisting heterocycles. For example, microwave-assisted synthesis or catalytic hydrogenation can enhance yields. In related derivatives (e.g., 6-organyl-4-(trifluoromethyl)pyridin-2-ones), method optimization using anhydrous DMF under argon with NaH as a base achieved yields up to 67% . NMR spectroscopy (e.g., 1^{1}H, 13^{13}C, 19^{19}F) is critical for monitoring reaction progress and purity, as demonstrated in studies resolving structural ambiguities in similar compounds .

Q. How can spectroscopic techniques (NMR, MS) be utilized to confirm the structure of this compound derivatives?

Key spectral markers include:

  • 1^{1}H NMR : Distinct signals for methyl groups (δ 1.0–2.5 ppm) and olefinic protons (δ 5.0–6.5 ppm).
  • 13^{13}C NMR : Carbonyl carbons (δ 160–180 ppm) and quaternary carbons (δ 120–140 ppm).
  • HRMS : Accurate mass determination (e.g., m/z 600.2285 for a triazole-containing derivative) .
    For fluorinated analogs, 19^{19}F NMR is essential to confirm trifluoromethyl groups (δ -60 to -70 ppm) .

Q. What solvent systems and catalysts are effective in stabilizing tetrahydropyridin-2-one intermediates?

Polar aprotic solvents (DMF, DMSO) are preferred for cyclization reactions. Catalysts like NaH or K2_2CO3_3 facilitate deprotonation, while palladium catalysts enable cross-coupling modifications. Trace metal contamination must be minimized to avoid side reactions .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination, alkylation) alter the neurotoxic potential of tetrahydropyridin-2-one derivatives?

MPTP, a structurally related compound, induces Parkinsonism via selective substantia nigra neurodegeneration due to its conversion to MPP+^+, a mitochondrial toxin . Fluorinated analogs (e.g., 4-trifluoromethyl derivatives) may exhibit altered blood-brain barrier permeability, requiring in vivo models (e.g., Sprague-Dawley rats) and LC-MS/MS to quantify brain penetration . Comparative toxicity assays (e.g., LD50_{50}) and histopathological analysis are critical for risk assessment.

Q. How can contradictory data on the pharmacological activity of tetrahydropyridin-2-one derivatives be resolved?

Discrepancies in analgesic or neurotoxic effects often arise from variations in:

  • Experimental design : Dose ranges (e.g., 10–100 mg/kg in mice) and administration routes (IV vs. oral).
  • Species-specific metabolism : Cytochrome P450 differences between rodents and primates .
    Meta-analysis using platforms like GraphPad Prism can identify outliers, while mechanistic studies (e.g., patch-clamp electrophysiology) clarify target engagement .

Q. What methodologies are recommended for evaluating the acute toxicity of tetrahydropyridin-2-one analogs?

Standardized protocols include:

  • In vivo assays : OECD Guideline 423 (acute oral toxicity) in CD-1 mice, with endpoints like mortality, organ weight, and histopathology.
  • In vitro models : SH-SY5Y neuronal cells for neurotoxicity screening.
  • Analytical validation : GC-MS or HPLC to confirm compound stability during testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.